molecular formula C11H11ClN2O B015624 6-Amidino-2-naphthol hydrochloride CAS No. 66217-10-5

6-Amidino-2-naphthol hydrochloride

Cat. No.: B015624
CAS No.: 66217-10-5
M. Wt: 222.67 g/mol
InChI Key: YZMBAXFWNDLDFI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Amidino-2-naphthol hydrochloride involves several steps. One method starts with 6-hydroxy-2-naphthaldehyde as the raw material. Dimethyl sulfoxide is used as the reaction solvent, and hydroxylamine hydrochloride is subjected to an addition-elimination reaction to obtain 6-cyano-2-naphthol. This intermediate undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. Ammonia gas is then introduced to carry out an aminolysis reaction, resulting in 6-Amidino-2-naphthol . This compound is then converted into its hydrochloride salt form .

Chemical Reactions Analysis

6-Amidino-2-naphthol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Scientific Research Applications

Comparison with Similar Compounds

6-Amidino-2-naphthol hydrochloride is unique due to its specific inhibitory effects on serine proteases. Similar compounds include:

These compounds share similar inhibitory mechanisms but differ in their specific applications and molecular structures.

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWZRPUJAXDYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496244
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66217-10-5
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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